
EGCG Octaacetate
Übersicht
Beschreibung
Peracetyliertes (-)-Epigallocatechingallat, allgemein als AcEGCG bezeichnet, ist ein Derivat von Epigallocatechingallat (EGCG), einem wichtigen Polyphenol, das in Tee vorkommt. AcEGCG wird synthetisiert, um die Bioverfügbarkeit, Stabilität und Liposolubilität von EGCG zu verbessern, das für seine antioxidativen, antibakteriellen, anticancerogenen und antiviralen Eigenschaften bekannt ist .
Vorbereitungsmethoden
Die Synthese von AcEGCG beinhaltet die Acetylierung von EGCG. Dieser Prozess kann sowohl mit chemischen als auch mit enzymatischen Methoden durchgeführt werden.
Chemische Synthese: Diese Methode beinhaltet die Verwendung von Essigsäureanhydrid als Acetylierungsmittel in Gegenwart eines Katalysators wie Pyridin. Die Reaktion wird typischerweise bei Raumtemperatur über mehrere Stunden durchgeführt.
Enzymatische Synthese: Diese Methode verwendet Enzyme wie Lipase, um die Acetylierungsreaktion zu katalysieren. Die Reaktion wird bei einer kontrollierten Temperatur (um 45 °C) über einen längeren Zeitraum (bis zu 48 Stunden) durchgeführt.
Chemische Reaktionsanalyse
AcEGCG unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: AcEGCG kann Oxidationsreaktionen unterliegen, die seine antioxidativen Eigenschaften beeinträchtigen können.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: AcEGCG kann Substitutionsreaktionen unterliegen, bei denen Acetylgruppen durch andere funktionelle Gruppen ersetzt werden können.
Analyse Chemischer Reaktionen
AcEGCG undergoes various chemical reactions, including:
Oxidation: AcEGCG can undergo oxidation reactions, which may affect its antioxidant properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: AcEGCG can undergo substitution reactions where acetyl groups can be replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Cancer Treatment
EGCG octaacetate has been investigated for its anticancer properties, particularly in preclinical studies. Research indicates that pro-EGCG exhibits potent proteasome inhibitory effects, which are crucial for cancer therapy as they can induce apoptosis in cancer cells. Notably, studies have shown that pro-EGCG is more effective than EGCG in inhibiting the proteasome activity in breast cancer cells (MDA-MB231), demonstrating over two-fold potency compared to equivalent amounts of EGCG .
In animal models, pro-EGCG treatment resulted in a significant reduction in tumor volume in prostate cancer models, outperforming EGCG treatments . The compound's ability to induce apoptosis through various pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, has been well documented .
1.2 Endometriosis Treatment
Recent studies have explored the use of pro-EGCG for treating endometriosis. A validated analytical method for determining plasma levels of pro-EGCG and its metabolites has been developed, facilitating pharmacokinetic studies necessary for understanding its therapeutic potential in this context . The compound's stability against acid/base hydrolysis enhances its bioavailability, making it a promising candidate for further clinical trials.
Pharmacokinetics
The pharmacokinetic profile of pro-EGCG has been characterized using advanced analytical techniques such as ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS). Key pharmacokinetic parameters include:
- Maximum Concentration (Cmax) : 0.067 ± 0.04 μg/mL
- Time to Maximum Concentration (Tmax) : 1.33 hours
- Area Under Curve (AUC) : 0.20 ± 0.05 h × µg/mL
- Elimination Rate : 0.20 ± 0.11 hr
These findings indicate a favorable absorption profile that supports its potential as a therapeutic agent .
Case Studies and Research Findings
Wirkmechanismus
AcEGCG exerts its effects by targeting specific molecular pathways. It inhibits the activation of PKD1 in CD34+ skin stem cells, which is crucial for tumor formation. Additionally, AcEGCG suppresses the activation of nuclear factor-kappaB, cyclic adenosine monophosphate-responsive element-binding protein, and CCAAT-enhancer-binding proteins by inhibiting the phosphorylation of c-Jun-N-terminal kinase 1/2, p38, and phosphatidylinositol 3-kinase/Akt pathways .
Vergleich Mit ähnlichen Verbindungen
AcEGCG wird mit anderen acetylierten Derivaten von EGCG verglichen, wie z. B. monosubstituiertem acetyliertem EGCG und trisubstituiertem acetyliertem EGCG. Während alle diese Derivate darauf abzielen, die Bioverfügbarkeit und Stabilität von EGCG zu verbessern, sticht AcEGCG aufgrund seiner höheren Liposolubilität und verbesserten physiologischen Funktionen hervor . Zu ähnlichen Verbindungen gehören:
- Monosubstituiertes acetyliertes EGCG
- Trisubstituiertes acetyliertes EGCG
- Epigallocatechingallat (EGCG)
AcEGCG ist effektiver als EGCG beim Schutz von Melanozyten vor oxidativem Schaden und bei der Behandlung von Erkrankungen wie Vitiligo durch Hemmung spezifischer Signalwege .
Biologische Aktivität
Epigallocatechin-3-gallate octaacetate (EGCG octaacetate) is a modified form of the well-known green tea polyphenol EGCG, designed to enhance its bioavailability and stability. This compound has garnered attention for its potential therapeutic applications due to its various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound is synthesized through the acetylation of EGCG, which increases its resistance to hydrolysis and enhances its bioavailability compared to EGCG. Studies indicate that this prodrug is converted back to EGCG within cells by esterases, allowing it to exert its biological effects effectively .
Table 1: Comparison of Properties of EGCG and this compound
Property | EGCG | This compound |
---|---|---|
Stability | Low | High |
Bioavailability | Moderate | Enhanced |
Antioxidant Activity | Yes | Yes |
Anti-cancer Activity | Yes | More Potent |
Proteasome Inhibition | Moderate | High |
2.1 Anticancer Effects
This compound has shown significant anticancer properties in various studies:
- Breast Cancer : In vitro studies demonstrated that this compound inhibited proteasome activity in human breast cancer cells (MDA-MB-231), with over two-fold potency compared to EGCG . In vivo studies in nude mice with induced prostate cancer showed a 40.1% reduction in tumor volume with pro-EGCG treatment compared to standard EGCG treatment .
- Endometrial Cancer : Research indicates that this compound can suppress angiogenesis and reduce endometriotic lesions in SCID mice models. The treatment resulted in down-regulation of vascular endothelial growth factor (VEGF) and associated signaling pathways .
2.2 Anti-inflammatory Effects
This compound has been shown to modulate immune responses by reducing inflammatory cytokines such as IL-12, IL-1β, and TNF-α. This modulation is crucial for conditions like experimental autoimmune encephalomyelitis (EAE), where it promotes regulatory T cell activity while inhibiting pathogenic Th1 and Th17 cells .
2.3 Antimicrobial Activity
Recent studies suggest that this compound possesses antibacterial properties against both gram-positive and gram-negative bacteria. Its lipophilic nature enhances its efficacy against these pathogens .
3. Case Studies and Clinical Trials
Several preclinical studies have explored the therapeutic potential of this compound:
- A study demonstrated that administration of pro-EGCG significantly reduced endometriosis symptoms in animal models by inhibiting angiogenesis and promoting apoptosis in endometrial tissues .
- Another trial highlighted the enhanced absorption of pro-EGCG compared to standard EGCG, indicating a more effective delivery system for therapeutic applications .
4. Future Directions
The ongoing research into this compound's pharmacokinetics and therapeutic applications suggests a promising future in clinical settings. Further studies are needed to fully elucidate its mechanisms of action and optimize dosage regimens for various diseases.
Eigenschaften
IUPAC Name |
[(2R,3R)-5,7-diacetyloxy-2-(3,4,5-triacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triacetyloxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O19/c1-16(39)48-26-13-28(49-17(2)40)27-15-34(57-38(47)25-11-32(52-20(5)43)37(55-23(8)46)33(12-25)53-21(6)44)35(56-29(27)14-26)24-9-30(50-18(3)41)36(54-22(7)45)31(10-24)51-19(4)42/h9-14,34-35H,15H2,1-8H3/t34-,35-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHJCTSSYQPWEV-VSJLXWSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (-)-epigallocatechin-3-gallate (EGCG) octaacetate and how does it differ from its parent compound, EGCG?
A: While both EGCG and its prodrug, EGCG octaacetate, have shown potential anti-cancer activity, their mechanisms differ. This compound acts as a prodrug, meaning it needs to be metabolized in the body to release the active compound, EGCG. [] EGCG itself has been shown to have multiple targets in cancer cells, including inhibiting cell signaling pathways and inducing apoptosis. [] One study suggests that EGCG may exert its anti-cancer effects by targeting the DNA repair enzyme ERCC1/XPF. [] By inhibiting this enzyme, EGCG could potentially enhance the efficacy of DNA-damaging chemotherapy drugs like cisplatin. []
Q2: How does the acetylation of EGCG to form this compound impact its properties and potential applications?
A: The addition of eight acetate groups to EGCG significantly alters its properties. Research suggests that this compound exhibits enhanced lipophilicity compared to EGCG. [] This enhanced lipophilicity may lead to better cell membrane permeability and improved bioavailability, potentially making it a more effective therapeutic agent. [] One study found that this compound demonstrated potent anti-angiogenic activity in a mouse model of endometriosis, suggesting potential therapeutic applications in this area. [, ]
Q3: What is the role of acetate release in the cytotoxic activity of this compound?
A: Interestingly, the acetate groups themselves, when released during the metabolism of this compound, might contribute to the overall cytotoxic effect. Research indicates that acetate at a concentration of 400 μM showed significant growth inhibitory activity against MDAMB-231 breast cancer and SKHep-1 hepatoma cell lines. [] This finding suggests that the release of acetate from this compound could work synergistically with the released EGCG to enhance the overall cytotoxic effect. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.